Pentaquine phosphate

Beschreibung

Historical Context of Antimalarial Agent Discovery and Development

The quest for effective antimalarial treatments began long before the 20th century, with the use of quinine (B1679958) from cinchona bark being a primary therapy since the 1600s. nih.govyoutube.com The limitations of quinine, including supply issues and the desire for more effective alternatives, spurred the search for synthetic antimalarials. asm.org A significant breakthrough occurred in 1891 with the discovery of methylene (B1212753) blue's antimalarial properties, marking a pivotal moment in modern chemotherapy. nih.gov

The early 20th century, particularly the period surrounding World War I, saw concerted efforts in Germany to develop synthetic drugs due to quinine shortages. asm.org This research led to the synthesis of pamaquine (B1678364) (then known as Plasmochin) in 1924, the first clinically significant synthetic 8-aminoquinoline (B160924). nih.govwikipedia.orgnih.gov Pamaquine demonstrated that synthetic compounds could be effective against malaria, paving the way for further research. wikipedia.org

The field expanded dramatically during World War II, with extensive screening programs for new antimalarial drugs, particularly in the United States. oup.com This era of research produced a number of critical compounds. Chloroquine (B1663885), a 4-aminoquinoline, was introduced in 1945 and became a frontline drug. mmv.org In 1946, primaquine (B1584692) was synthesized and was found to be a more effective and less toxic 8-aminoquinoline than its predecessor, pamaquine. nih.govbohrium.comnih.gov It was within this intensive research environment of the 1940s that pentaquine (B1209542) was also discovered and developed as another promising 8-aminoquinoline derivative. oup.comsmolecule.com

Academic Classification within the 8-Aminoquinoline Chemical Class

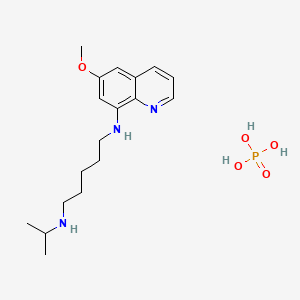

Pentaquine phosphate (B84403) belongs to the 8-aminoquinoline chemical class, a group of compounds defined by a core quinoline (B57606) structure. nih.govncats.io A quinoline is a bicyclic aromatic organic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. youtube.com The defining feature of the 8-aminoquinoline class is an amino group attached at the eighth position of this quinoline ring. youtube.comslideshare.net

Pentaquine's specific chemical structure is N-(6-methoxyquinolin-8-yl)-N'-propan-2-ylpentane-1,5-diamine. nih.gov This structure includes the characteristic 8-aminoquinoline core, a methoxy (B1213986) group (-OCH₃) at the 6-position, and a diamine side chain. Research has shown that the 8-aminoquinoline class of drugs is particularly effective against the dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale, which are responsible for malarial relapses. bohrium.comresearchgate.nettaylorandfrancis.com

Table 1: Chemical Properties of Selected 8-Aminoquinolines

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Pentaquine | C₁₈H₂₇N₃O | 301.43 |

| Pamaquine | C₁₉H₂₉N₃O | 315.46 |

| Primaquine | C₁₅H₂₁N₃O | 259.35 |

Data sourced from PubChem and ChEMBL. wikipedia.orgnih.govfda.govebi.ac.uk

Comparative Research Significance with Related Antimalarial Agents (e.g., Primaquine, Pamaquine)

The research significance of pentaquine is best understood in comparison to its chemical relatives, pamaquine and primaquine. Pamaquine, the first of its class, was a crucial proof of concept but was ultimately found to be too toxic for widespread use. nih.govwikipedia.org This led to the development of analogues like pentaquine and primaquine with the goal of improving the therapeutic profile.

Research in avian malaria models indicated that pentaquine was significantly more active than its predecessor, showing two to eight times the activity of pamaquine. ncats.ioncats.io Furthermore, early toxicological studies in animals suggested pentaquine was only one-fourth to one-half as toxic as pamaquine. ncats.io

Further research explored the fundamental biochemical interactions of these compounds. A notable study investigated the binding of several 8-aminoquinolines to DNA. The findings revealed a specific hierarchy in their binding affinity to native DNA under certain laboratory conditions. This research provided a potential basis for understanding their mechanism of action at a molecular level. psu.edu

Table 2: Comparative Research Findings

| Comparison Metric | Pamaquine | Pentaquine | Primaquine | Chloroquine |

|---|---|---|---|---|

| Relative Activity (Avian Malaria) | Baseline | 2-8x Pamaquine | N/A | N/A |

| DNA Binding Affinity Order | 5th | 2nd | 4th | 1st |

Data compiled from studies on antimalarial activity and DNA binding. ncats.ioncats.iopsu.edu

Eigenschaften

CAS-Nummer |

5428-64-8 |

|---|---|

Molekularformel |

C18H30N3O5P |

Molekulargewicht |

399.4 g/mol |

IUPAC-Name |

N-(6-methoxyquinolin-8-yl)-N'-propan-2-ylpentane-1,5-diamine;phosphoric acid |

InChI |

InChI=1S/C18H27N3O.H3O4P/c1-14(2)19-9-5-4-6-10-20-17-13-16(22-3)12-15-8-7-11-21-18(15)17;1-5(2,3)4/h7-8,11-14,19-20H,4-6,9-10H2,1-3H3;(H3,1,2,3,4) |

InChI-Schlüssel |

MFHDWFVXLYMMKW-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)NCCCCCNC1=C2C(=CC(=C1)OC)C=CC=N2.OP(=O)(O)O |

Herkunft des Produkts |

United States |

Chemical Synthesis and Derivatization Studies

Synthetic Methodologies for the 8-Aminoquinoline (B160924) Core Structure

The 8-aminoquinoline scaffold is the foundational structural motif of pentaquine (B1209542). The synthesis of this core is a critical first step and has been approached through several established methodologies.

One of the earliest and most fundamental methods for preparing 8-aminoquinoline involves the nitration of quinoline (B57606). This reaction yields a mixture of 5-nitroquinoline and 8-nitroquinoline. These isomers can then be separated, traditionally by methods such as distillation and sublimation. Following separation, the 8-nitro isomer is reduced to afford the desired 8-aminoquinoline. wikipedia.org A common reducing agent for this transformation is tin powder in the presence of hydrochloric acid. wikipedia.org

Another widely employed and versatile method for constructing the quinoline ring system is the Skraup synthesis. This process involves the reaction of an aniline derivative with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid. slideshare.netslideshare.net For the synthesis of the specific 6-methoxy-8-aminoquinoline precursor required for pentaquine, the process would start with a suitably substituted aniline, such as 3-nitro-4-aminoanisole. This starting material undergoes cyclization with glycerol in the presence of sulfuric acid and an oxidizing agent to form the 6-methoxy-8-nitroquinoline intermediate, which is subsequently reduced to 8-amino-6-methoxyquinoline. slideshare.net

The amino group at the 8-position is a key functional handle. It can act as a powerful bidentate directing group in various C-H bond activation and functionalization reactions, allowing for precise modification of the quinoline ring at other positions. researchgate.netnih.gov This property is leveraged in more advanced synthetic strategies to create diverse analogues. nih.gov

Alkylation and Functional Group Modification Strategies

With the 8-amino-6-methoxyquinoline core in hand, the next crucial step in the synthesis of pentaquine is the introduction of the alkyl side chain at the 8-amino position. This is typically achieved through a nucleophilic substitution reaction. The 8-amino group acts as a nucleophile, displacing a leaving group on an appropriate alkyl halide.

For pentaquine, the side chain is (5-isopropylaminopentyl). The synthesis involves the condensation of 8-amino-6-methoxyquinoline with a 5-(isopropylamino)pentyl halide (e.g., 1-bromo-4-N-isopropylaminopentane). This alkylation step forms the final carbon-nitrogen bond that attaches the characteristic side chain to the quinoline core. A similar condensation strategy is used for the synthesis of the related compound primaquine (B1584692), which involves condensing 8-amino-6-methoxyquinoline with 1-phthalimido-4-bromopentane, followed by removal of the phthalimido protecting group. pharmacy180.com

Further derivatization studies often explore modifications to both the quinoline nucleus and the side chain to investigate structure-activity relationships (SAR). Key findings from studies on 8-aminoquinolines indicate that:

The 6-methoxy group is generally considered important for optimal activity. slideshare.netwho.int

The length and branching of the alkyl side chain significantly influence properties. A pentyl (five-carbon) side chain is often associated with high activity. slideshare.net

The terminal amino group on the side chain is also critical; primaquine, with a primary amino group, is noted to be less toxic than pamaquine (B1678364), which has a tertiary amino group. slideshare.netslideshare.net

Research has also been conducted on creating analogues with extended side chains to enhance properties like lipophilicity while maintaining basicity. researchgate.net

Purification and Characterization Techniques in Synthetic Pathways

The synthesis of pentaquine and its derivatives yields crude products that are mixtures of the desired compound, unreacted starting materials, reagents, and side products. Therefore, robust purification and characterization techniques are essential to isolate and verify the final compound.

Purification Methods:

Chromatography: This is the most common and powerful technique for purification. Reversed-phase high-performance liquid chromatography (RP-HPLC) is particularly effective, separating compounds based on their hydrophobicity. mdpi.com Other chromatographic methods, such as column chromatography using silica gel or affinity chromatography, are also employed. researchgate.net

Extraction: Liquid-liquid extraction is often used as a primary purification step to separate the organic product from aqueous solutions and remove inorganic impurities.

Crystallization: If the final product is a stable solid, crystallization can be a highly effective method for achieving high purity.

In-line Purification: In modern flow chemistry setups, techniques like the use of scavenger resins, which bind to and remove excess reagents or impurities, can be integrated directly into the synthetic process. nih.gov

Characterization Techniques: Once purified, the identity and purity of the synthesized pentaquine phosphate (B84403) are confirmed using a suite of analytical methods:

Mass Spectrometry (MS): This technique provides the precise molecular weight of the compound, confirming its elemental composition. When coupled with HPLC (HPLC-MS), it becomes a key tool for identifying the main product and any impurities. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, showing the connectivity of atoms and the chemical environment of each proton and carbon atom, which allows for unambiguous structural confirmation.

Infrared (IR) Spectroscopy: This method helps identify the presence of specific functional groups within the molecule.

Potentiometric Titration: For the final salt form, like pentaquine phosphate, an assay such as potentiometric titration with perchloric acid can be used to determine its purity and content. pharmacy180.com

The following table summarizes the key techniques used in the synthesis and analysis of pentaquine.

| Stage | Technique | Purpose |

| Synthesis | Skraup Synthesis | Formation of the 8-aminoquinoline core structure. |

| Alkylation/Condensation | Attachment of the alkyl side chain to the core. | |

| Purification | Column Chromatography | Separation of the target compound from byproducts. |

| RP-HPLC | High-resolution purification of the final product. | |

| Crystallization | Final purification of solid compounds. | |

| Characterization | Mass Spectrometry (MS) | Determination of molecular weight and formula. |

| NMR Spectroscopy | Elucidation and confirmation of the chemical structure. | |

| Potentiometric Assay | Determination of purity for the final salt form. |

Research into Novel Synthetic Routes and Precursors

The field of medicinal chemistry is continually seeking more efficient, scalable, and environmentally benign synthetic methodologies. hilarispublisher.comnih.gov Research into novel routes for pentaquine and related 8-aminoquinolines focuses on leveraging modern synthetic organic chemistry.

Key areas of innovation include:

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions have become essential tools for constructing carbon-carbon and carbon-heteroatom bonds. hilarispublisher.com These methods could be applied to build the quinoline core or to perform late-stage functionalization, allowing for the rapid creation of a diverse library of pentaquine analogues for screening.

C-H Functionalization: As mentioned, the 8-aminoquinoline moiety can act as a directing group to facilitate the selective functionalization of otherwise unreactive C-H bonds on the quinoline ring. nih.gov This strategy offers a more atom-economical approach to creating substituted derivatives compared to traditional methods that require pre-functionalized starting materials.

Photocatalysis: The use of visible light and photocatalysts to mediate chemical reactions under mild conditions is a rapidly growing area. hilarispublisher.com Photoredox catalysis could open new pathways for forming key bonds in the pentaquine structure, potentially reducing the need for harsh reagents and high temperatures.

Computer-Aided Synthesis Planning (CASP): The integration of computational chemistry and machine learning is revolutionizing how synthetic routes are designed. hilarispublisher.com These algorithms can analyze vast reaction databases to propose novel and efficient synthetic pathways to target molecules like pentaquine, guiding experimental work. hilarispublisher.com

Investigation of Pentaquine Metabolite Synthesis and Structural Elucidation

Understanding how a drug is metabolized is crucial. The primary metabolite of the closely related drug primaquine is carboxyprimaquine. pharmacy180.com It is formed through the oxidative deamination of the terminal primary amine on the side chain to an aldehyde, which is then further oxidized to a carboxylic acid. Given the structural similarity, it is plausible that pentaquine undergoes a similar metabolic transformation involving its secondary amine.

Another important area of investigation is the potential for bioactivation into reactive metabolites. Some quinoline-containing drugs, like amodiaquine, are known to be metabolized into reactive quinoneimine intermediates. researchgate.net These electrophilic species can covalently bind to cellular macromolecules, which is a mechanism often associated with toxicity.

The synthesis and structural elucidation of these potential metabolites are critical for research.

Synthesis: Metabolites are often synthesized chemically to obtain sufficient quantities for analytical standard development and toxicological studies. This may involve protecting group strategies and specific oxidation reactions to mimic the metabolic pathways.

Structural Elucidation: The identification of metabolites from biological samples (e.g., plasma, urine) is typically performed using sensitive analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS). The high resolution and fragmentation capabilities of modern mass spectrometers allow for the precise identification of metabolic products even at very low concentrations.

Research in this area aims to build a complete picture of the metabolic fate of pentaquine, which is essential for understanding its complete pharmacological profile.

Pharmacological Research in Preclinical Models

Evaluation of Antiplasmodial Activity in in vitro Systems

In vitro assays are fundamental for determining the direct activity of compounds against the parasite, free from the metabolic effects of a host organism. Studies for 8-aminoquinolines like pentaquine (B1209542) have focused on their effects on the parasite stages found in the blood and the liver.

Inhibition of Plasmodium Erythrocytic Stages

The 8-aminoquinoline (B160924) class of compounds, which includes pentaquine, is generally recognized as being less potent against the asexual blood stages of Plasmodium falciparum compared to other antimalarial classes. researchgate.net Research on primaquine (B1584692), a closely related analog, shows a wide range of 50% inhibitory concentration (IC50) values, from 0.3 µM to 14 µM. nih.gov Another analog, tafenoquine (B11912), demonstrated geometric mean IC50 values against P. falciparum isolates ranging from 2.68 µM to 5.06 µM in different studies. nih.gov While specific IC50 data for pentaquine against P. falciparum are not widely detailed in recent literature, the activity of its class suggests moderate efficacy against these disease-causing stages. researchgate.netnih.gov

| Compound | Parasite Isolate/Strain | IC50 Range (µM) | Reference |

|---|---|---|---|

| Primaquine | P. falciparum | 0.3 - 14 | nih.gov |

| Tafenoquine | P. falciparum (Gabon isolates) | 0.6 - 33.1 | nih.gov |

| Tafenoquine | P. falciparum (Senegal isolates) | 0.5 - 20.7 | nih.gov |

Effects on Plasmodium Exoerythrocytic Stages

The primary therapeutic value of 8-aminoquinolines lies in their activity against the exoerythrocytic, or liver stages, of the parasite. nih.gov This stage is clinically silent but critical for the progression of the disease and, in the case of P. vivax and P. ovale, for establishing the dormant forms that cause relapse. nih.gov The development of in vitro models using primary hepatocytes has been crucial for studying compounds that target these stages. nih.gov

Impact on Hepatic Stage Parasites

The key feature of 8-aminoquinolines is their ability to eliminate developing liver schizonts and, most importantly, the dormant hypnozoites. nih.govnih.gov The development of in vitro assays using Plasmodium cynomolgi, a primate malaria parasite that forms hypnozoites and serves as a model for P. vivax, has been instrumental in evaluating this activity. nih.gov In these systems, 8-aminoquinolines are among the few classes of compounds that demonstrate prophylactic activity against hypnozoites. nih.gov

Studies on primaquine show that it is active against these liver forms, although hypnozoites may be less sensitive than developing schizonts. researchgate.net For instance, research on the murine malaria parasite P. berghei in a human hepatoma cell line indicated an IC50 value for primaquine of approximately 10 µM. researchgate.net This activity against otherwise dormant parasite forms is essential for achieving a radical cure and preventing disease relapse.

| Compound | Parasite Species | Assay System | IC50 (µM) | Reference |

|---|---|---|---|---|

| Primaquine | P. berghei | Human Hepatoma (Huh7) Cells | ~10 | researchgate.net |

Gametocytocidal Activity Studies

To interrupt the spread of malaria, drugs must be able to eliminate mature sexual stage parasites, known as gametocytes, which are responsible for transmission from humans to mosquitoes. usuhs.edu Primaquine is the primary reference drug used for its activity against mature stage V gametocytes. researchgate.net In vitro assays, which measure gametocyte viability after drug exposure, have determined the IC50 of primaquine to be approximately 20 µM. researchgate.net The development of high-throughput screening assays is advancing the search for new compounds with gametocytocidal properties. nih.govcore.ac.uk While specific data for pentaquine is limited, its classification as an 8-aminoquinoline suggests it would share this critical transmission-blocking characteristic with primaquine.

in vivo Antimalarial Efficacy Studies in Non-Human Animal Models

In vivo studies in animal models are essential for understanding a drug's efficacy in a whole organism, accounting for host metabolism, pharmacokinetics, and immune responses. Rodent malaria models are widely used for this purpose. nih.govpreprints.org

Rodent Malaria Models (e.g., Plasmodium berghei, Plasmodium yoelii)

Rodent parasites such as Plasmodium berghei and Plasmodium yoelii are standard tools for the preclinical evaluation of antimalarial compounds. preprints.orgnih.govnih.gov P. yoelii, in particular, is often used to assess activity against liver stages. preprints.org

A key study evaluating the causal prophylactic activity of several compounds used a sporozoite-induced infection model with Plasmodium berghei yoelii in mice. The results showed that while primaquine was active, pentaquine demonstrated only sporadic activity in preventing the establishment of infection from the pre-erythrocytic (liver) stages. When comparing the efficacy of 8-aminoquinolines in mouse models, tafenoquine was found to be 4 to 100 times more active than primaquine against P. berghei and P. yoelii. nih.gov These findings underscore that while belonging to the same class, individual compounds can have significantly different efficacy profiles in vivo.

Avian Malaria Models (e.g., Plasmodium gallinaceum)

Avian malaria, particularly infections caused by Plasmodium gallinaceum in chickens, has historically served as a foundational model for the primary screening and development of antimalarial compounds. researchgate.net Research in this area revealed that pentaquine possesses significant activity against the avian malaria parasite.

Early chemotherapeutic studies demonstrated that pentaquine had a marked suppressive effect on parasitemia. When compared to other antimalarials of the era, pentaquine's potency was notably superior. Research showed its activity to be 80 to 128 times greater than that of quinine (B1679958) and two to eight times more potent than pamaquine (B1678364) in avian malaria models. acs.org This high level of activity highlighted its potential as an effective schizonticidal agent. However, investigations into its full life-cycle efficacy showed that pentaquine had no significant sporontocidal activity against P. gallinaceum in the mosquito vector, Aedes aegypti.

Table 1: Comparative Antimalarial Activity of Pentaquine in Avian Models

This table illustrates the relative potency of pentaquine compared to other antimalarial compounds in studies using avian malaria models.

| Compound | Comparative Activity vs. Quinine | Comparative Activity vs. Pamaquine |

|---|

| Pentaquine | 80-128x more active | 2-8x more active |

Primate Malaria Models (e.g., Plasmodium cynomolgi)

Plasmodium cynomolgi, a parasite of monkeys, serves as a critical preclinical model for human relapsing malaria because its life cycle, including the presence of dormant liver-stage forms (hypnozoites), closely mimics that of Plasmodium vivax. acs.orgajtmh.org Research using P. cynomolgi in rhesus monkeys was fundamental in elucidating the differential activity of antimalarial drugs against various parasite stages.

Studies distinguished between infections induced by trophozoites (the blood stage) and those induced by sporozoites (the stage transmitted by mosquitoes, which leads to liver-stage infection). A range of drugs, including chloroquine (B1663885) and pyrimethamine, were effective at curing infections established by trophozoites. However, these agents failed to cure or prevent infections initiated by sporozoites. ajtmh.org

In contrast, 8-aminoquinolines demonstrated unique efficacy against the sporozoite-induced infections. Research showed that pentaquine, along with pamaquine, isopentaquine, and primaquine, was able to effect a cure of established sporozoite-induced infections of the M strain of P. cynomolgi. ajtmh.org Furthermore, when administered during the incubation period, these compounds provided full protection against the development of infection. ajtmh.org These findings in the P. cynomolgi model were pivotal, as they mirrored the responses observed in human volunteers infected with P. vivax and established the basis for using this primate model to discover and develop drugs with radical curative properties. ajtmh.orgresearchgate.net

Table 2: Efficacy of Different Antimalarial Classes in P. cynomolgi (M Strain) Model

This table summarizes the outcomes of treatments for infections induced by different parasite stages.

| Drug Class | Trophozoite-Induced Infection | Sporozoite-Induced Infection |

|---|---|---|

| Chloroquine, Pyrimethamine, etc. | Curative | Ineffective |

| Pentaquine, Primaquine, etc. (8-Aminoquinolines) | Not primary use | Curative & Protective |

Research into Activity Against Other Protozoal Organisms

Anticoccidial Investigations

Beyond its antimalarial properties, pentaquine was investigated for its potential against other protozoal diseases, including coccidiosis, an intestinal disease caused by parasites of the genus Eimeria. A dedicated research program evaluated 8-aminoquinolines as anticoccidial agents, with pentaquine serving as a lead compound. nih.gov

These studies confirmed that pentaquine possesses both in vitro and in vivo anticoccidial activity. researchgate.netnih.gov Research into its mechanism suggested that the drug's action in chickens was likely mediated by a metabolite, pentaquine aldehyde, which is produced via monoamine oxidase metabolism. nih.gov This hypothesis was supported by the finding that monoamine oxidase inhibitors, but not cytochrome P450 inhibitors, impeded pentaquine's activity against coccidian parasites. researchgate.net The research program also focused on synthesizing novel analogues of pentaquine by modifying the side-chain at the 8-amino position to identify compounds with equal or improved efficacy. nih.gov

Antitrypanosomal Activity Studies

Early pharmacological profiles of pentaquine noted its use in the treatment of trypanosomiasis, a disease caused by protozoa of the genus Trypanosoma. nih.govresearchgate.net Research conducted in the mid-20th century explored the trypanocidal activity of various compounds, including pentaquine and its analogues. dss.go.th These investigations were part of a broader effort to identify more effective treatments for diseases like African Trypanosomiasis (sleeping sickness). While detailed efficacy data from these early studies are limited in modern literature, the inclusion of pentaquine in this research stream confirms scientific interest in its activity beyond malaria. dss.go.thplos.org

Non-Antiprotozoal Pharmacological Investigations

Research into Antifibrillatory Potency in Cardiac Models

Pentaquine was also evaluated for pharmacological effects outside of anti-infective applications, specifically for its potential as a cardiac agent. A study investigated its antifibrillatory potency in comparison to standard antiarrhythmic drugs of the time, such as quinidine (B1679956) and procaine (B135) amide, as well as other antimalarials. ahajournals.orgahajournals.org

Using an electrical threshold of fibrillation method in intact cat hearts, researchers found that pentaquine was a very effective antifibrillatory agent. ahajournals.org The study quantified this effect by measuring the percentage increase in the electrical current required to induce atrial fibrillation after drug administration. Pentaquine produced an average increase in the fibrillation threshold of 347%, an effect comparable to that of chloroquine (349%) and greater than that of quinacrine (B1676205) (221%) and the reference drugs quinidine and procaine amide. ahajournals.org Despite this high potency, the research also noted that the intravenous cardiac toxicity of pentaquine was considerable, resulting in a lower therapeutic index compared to procaine amide. ahajournals.org

Table 3: Antifibrillatory Potency of Pentaquine and Other Compounds in a Feline Cardiac Model

This table shows the mean percentage increase in the electrical threshold required to induce atrial fibrillation.

| Compound | Mean Increase in Fibrillation Threshold (%) |

|---|---|

| Pentaquine Phosphate (B84403) | 347% |

| Chloroquine Diphosphate | 349% |

| Quinacrine HCl | 221% |

| Procaine Amide | Not specified in direct comparison |

| Quinidine | Not specified in direct comparison |

| Chlorguanide HCl | Negligible |

| Pyrimethamine | Negligible |

Molecular and Cellular Mechanism of Action Studies

Interference with Parasite Nucleic Acid Metabolism

Pentaquine (B1209542) phosphate (B84403) is understood to interact with and disrupt the parasite's ability to synthesize and utilize its genetic material, DNA and RNA.

Studies suggest that pentaquine phosphate can interfere with the parasite's DNA replication and synthesis processes. This interference is believed to be a significant factor in its antimalarial activity, preventing the parasite from accurately duplicating its genetic material, a prerequisite for cell division and survival. While direct inhibition of DNA polymerase by pentaquine has been proposed uni-heidelberg.de, specific quantitative data on its direct inhibitory effect on parasite DNA polymerase activity is limited in the reviewed literature.

Similar to its effects on DNA, this compound has been shown to bind to RNA, thereby inhibiting its synthesis and function smolecule.com. This disruption of RNA synthesis and transcription would impair the parasite's ability to produce essential proteins and carry out cellular functions necessary for its life cycle. However, specific experimental findings have indicated that pentaquine did not inhibit the incorporation of 32P-labelled phosphate into DNA or RNA in certain Plasmodium species (P. gallinaceum or P. berghei) under specific experimental conditions who.int.

Table 1: Inhibition of Nucleic Acid Synthesis by Pentaquine in P. gallinaceum or P. berghei

| Nucleic Acid | Incorporation Method | Inhibition by Pentaquine |

| DNA | 32P-labelled phosphate | None observed |

| RNA | 32P-labelled phosphate | None observed |

A key aspect of pentaquine's mechanism involves its direct binding to parasite DNA. Pentaquine, along with other 8-aminoquinolines such as primaquine (B1584692) and pamaquine (B1678364), has demonstrated the ability to bind to native deoxyribonucleic acid (DNA) who.intpsu.eduuniroma1.it. This binding is thought to inhibit DNA function, thereby contributing to the antimalarial action of these compounds uni-heidelberg.dewho.intuniroma1.it.

Equilibrium dialysis studies have shown that pentaquine binds extensively to both polydeoxyribonucleotides and polyribonucleotides who.intuniroma1.it. The binding interaction is characterized by a decrease in the ligand's absorbance, a reduction in binding with increased ionic strength, and a greater reduction in binding with the addition of Mg2+ than would be expected from ionic strength effects alone psu.eduuniroma1.it. Furthermore, binding is also reduced under certain conditions by the presence of urea (B33335) psu.eduuniroma1.it.

Comparative studies on DNA binding at low ionic strength (0.01 M, pH 6) have indicated that pentaquine exhibits significant binding, though generally less than chloroquine (B1663885). However, at higher ionic strengths (0.15 M or greater), pentaquine's binding to native DNA equals or exceeds that of chloroquine psu.edu. Evidence suggests the existence of at least two spectrally distinct bound forms for pentaquine on DNA psu.edu.

Table 2: Comparative DNA Binding Affinities of 8-Aminoquinolines at Low Ionic Strength (0.01 M, pH 6)

| Compound | Binding to Native DNA (Relative Order) |

| Chloroquine | Highest |

| Pentaquine | High |

| Plasmocid | Moderate |

| Primaquine | Moderate-Low |

| Pamaquine | Lowest |

Table 3: Effect of Ionic Strength on Pentaquine DNA Binding

| Ionic Strength | Binding to Native DNA |

| Low (0.01 M) | Lower than Chloroquine |

| High (≥ 0.15 M) | Equals or exceeds Chloroquine |

Disruption of Parasite Bioenergetic Pathways

This compound is also implicated in disrupting the energy production mechanisms of the malaria parasite.

This compound is believed to exert its antimalarial effects, in part, by interfering with the parasite's electron transport chain (ETC). This interference disrupts the normal flow of electrons, which is crucial for generating cellular energy ontosight.ai. By modulating the ETC, pentaquine can impair the parasite's ability to produce ATP, leading to a deficit in energy required for its metabolic activities and survival.

While specific details on pentaquine's direct interference with oxidative phosphorylation are less extensively documented in the provided search results compared to nucleic acid interactions, the disruption of the electron transport chain inherently impacts oxidative phosphorylation. The ETC is the primary site where the proton gradient is established, which drives ATP synthesis through oxidative phosphorylation. Therefore, modulation of the ETC would consequently affect the efficiency and rate of oxidative phosphorylation. Additionally, 8-aminoquinolines, as a class, are hypothesized to disrupt Plasmodium metabolism by acting as foreign redox reagents, potentially interfering with cellular redox balance and energy metabolism uni-heidelberg.de.

Modulation of Parasite Stress Responses

This compound's antimalarial activity is believed to involve the modulation of stress responses within the parasite, particularly by inducing oxidative damage.

Studies indicate that pentaquine, like other 8-aminoquinolines, can induce oxidative stress in malaria parasites. This is thought to occur through the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) smolecule.comscielo.brnih.govfrontiersin.orgmesamalaria.organr.fr. The mechanism often involves the metabolic activation of the parent compound into redox-active metabolites. These metabolites can then participate in redox cycling, leading to an overproduction of ROS such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (OH•) scielo.brnih.govmesamalaria.org. The parasite's own metabolic processes, such as the breakdown of hemoglobin, also release heme, which can contribute to ROS generation through the Fenton reaction frontiersin.org. By overwhelming the parasite's natural antioxidant defense systems, pentaquine can lead to cellular damage and death nih.gov.

The induction of oxidative stress directly perturbs the parasite's delicate redox balance. The generation of ROS by pentaquine's active metabolites disrupts the equilibrium between pro-oxidant and antioxidant molecules within the parasite. This imbalance can damage essential cellular components, including lipids, proteins, and nucleic acids mdpi.combiorxiv.org. The parasite's survival is critically dependent on maintaining its redox homeostasis, and the disruption of this balance by pentaquine is a key aspect of its antimalarial action nih.govbiorxiv.org. The metabolic activation of 8-aminoquinolines into unstable, redox-reactive species is central to this perturbation nih.govmesamalaria.org.

Interaction with Parasite Host Cell Processes

This compound's mechanism of action also involves interfering with critical processes within the host red blood cell that are vital for parasite survival.

The malaria parasite relies heavily on the host's hemoglobin as a primary source of amino acids researchgate.netnih.gov. During its intraerythrocytic stage, the parasite digests hemoglobin within an acidic digestive vacuole. This process releases heme, a molecule that is toxic to both the parasite and the host cell if not properly detoxified frontiersin.orgnih.gov. Pentaquine may interfere with the parasite's hemoglobin metabolism in several ways. It is proposed that pentaquine might affect how parasites utilize hemoglobin smolecule.com. Furthermore, quinoline (B57606) antimalarials, in general, are thought to act by preventing the sequestration of toxic heme, potentially by inhibiting its polymerization into an inert crystalline form called hemozoin nih.gov. The accumulation of free, toxic heme can lead to increased oxidative stress and damage within the parasite frontiersin.orgresearchgate.net.

Investigation of Active Metabolites in Pharmacological Activity

The pharmacological activity of this compound is closely linked to its metabolic transformation within the host. While specific studies detailing pentaquine's metabolites are less abundant than for primaquine, the general understanding of 8-aminoquinolines points to the generation of active metabolites. For primaquine, it is known that hepatic metabolism, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, produces hydroxylated metabolites that are unstable and highly redox-reactive nih.govsanofi.usnih.gov. These metabolites can further transform into quinoneimine species, which are potent inducers of oxidative stress nih.gov. It is hypothesized that pentaquine undergoes similar metabolic activation, generating redox-active species that are responsible for its antimalarial effects smolecule.commesamalaria.org. These metabolites are believed to be the ultimate agents that disrupt parasite redox balance and cause cell death mesamalaria.org. Additionally, pentaquine has been shown to bind to DNA, which may also contribute to its antimalarial efficacy by interfering with parasite replication and transcription smolecule.comncats.io.

Structure Activity Relationship Sar Investigations

Impact of Side-Chain Substitutions on Biological Activity

The nature of the side chain at the 8-position of the quinoline (B57606) ring is a critical determinant of the biological activity of 8-aminoquinolines. Variations in the alkyl chain length, the terminal amino group, and the distance between the two nitrogen atoms have profound effects on the compound's efficacy.

The length and branching of the alkyl chain in the side chain of 8-aminoquinolines, such as pentaquine (B1209542), play a significant role in their antimalarial activity. The optimal number of methylene (B1212753) groups between the two nitrogen atoms in the side-chain is generally found to be between four and six to avoid significant neurotoxicity associated with shorter chains, as seen in compounds like plasmacid. scispace.com

| Compound/Analog | Side Chain Structure | Relative Antimalarial Activity | Reference |

| Pentaquine | -(CH2)5-NH-CH(CH3)2 | Standard | General Literature |

| Primaquine (B1584692) | -(CH2)4-NH2 | Active | who.int |

| Isopentaquine | -CH(CH3)-(CH2)3-NH-CH(CH3)2 | Active | General Literature |

| Rhodoquine (Plasmocid) | -(CH2)3-N(C2H5)2 | Neurotoxic | scispace.com |

This table illustrates the structural diversity of side chains in common 8-aminoquinolines. Direct comparative activity data under identical conditions is sparse in the literature.

The primary amino group at the terminus of the side chain is a key feature for the activity of many 8-aminoquinolines. Modifications to this group have been extensively studied to improve efficacy and reduce toxicity. For antimalarial activity, it is generally observed that the terminal amino group should be a primary or secondary amine for optimal tissue schizontocidal action. who.int

Numerous modifications of the terminal amino group of primaquine, a close analog of pentaquine, have been reported. The primary goal of these modifications is often to block the metabolic pathway that leads to the formation of inactive and toxic carboxyprimaquine. These modifications include the formation of amides, ureas, and conjugates with other molecules. For example, the synthesis of hybrid molecules of primaquine and chloroquine (B1663885) has been explored to combine different modes of action against various stages of the Plasmodium parasite.

The spatial separation between the nitrogen atom of the 8-amino group on the quinoline ring and the terminal nitrogen atom of the side chain is a crucial parameter for biological activity. An optimal distance is required for the molecule to effectively interact with its biological target. As mentioned, a chain of four to six methylene groups is generally considered optimal for antimalarial 8-aminoquinolines. scispace.com This spacing is believed to be essential for the molecule to adopt the correct conformation for binding to its target, which is thought to be related to the parasite's mitochondria and DNA. nih.gov

Effects of Quinoline Ring Substitutions on Potency

Substituents on the quinoline ring system can significantly influence the potency, selectivity, and pharmacokinetic properties of 8-aminoquinolines. The position and nature of these substituents are critical.

The presence of a methoxy (B1213986) group at the 6-position of the quinoline ring is a hallmark of most biologically active 8-aminoquinoline (B160924) antimalarials, including pentaquine and primaquine. The 6-methoxy group is believed to be essential for the antimalarial activity of these compounds. scispace.com Early SAR studies revealed that replacing the 6-methoxy group with hydrogen, hydroxyl, ethoxy, or other alkoxy groups generally leads to a decrease in activity. scispace.com Consequently, nearly all modern research on 8-aminoquinoline analogs has retained the 6-methoxy group while exploring the effects of other substitutions. who.int The electronic properties conferred by the 6-methoxy group are thought to be important for the metabolic activation of the drug.

| Substitution at C6 | Effect on Antimalarial Activity | Reference |

| Methoxy (-OCH3) | Enhances activity (Standard for active compounds) | scispace.comwho.int |

| Hydrogen (-H) | Less effective than methoxy | scispace.com |

| Hydroxy (-OH) | Less effective than methoxy | scispace.com |

| Ethoxy (-OC2H5) | Less effective than methoxy | scispace.com |

Substitutions at other positions on the quinoline ring have been investigated to modulate the activity and toxicity of 8-aminoquinolines.

C2 Position: Introduction of substituents at the C2 position of the quinoline ring has been explored. For example, primaquine analogs with benzyloxy and other substituted phenyl groups at the C2 position have been synthesized and tested. who.int However, these modifications have generally not led to compounds with superior activity compared to primaquine. who.int

C4 Position: The introduction of a methyl group at the C4 position has been shown to have varied effects. In some instances, a 4-methyl group can increase blood schizontocidal activity, but this is often accompanied by an increase in toxicity. scispace.com

C5 Position: Substitution at the C5 position has been a key area of interest. The introduction of alkoxy or aryloxy groups at this position has been shown to endow 8-aminoquinolines with impressive schizontocidal activity. scispace.com However, the length of an O-alkyl bridge at this position can significantly impact potency. scispace.com The introduction of groups such as phenylthio, anilino, or phenoxy at position 5 can reduce toxicity while retaining high levels of tissue schizontocidal activity. who.int

| Position of Substitution | Substituent | Observed Effect on Activity/Toxicity | Reference |

| C2 | Benzyloxy, substituted phenyls | Generally no improvement in activity | who.int |

| C3 | Methyl | Increased toxicity, insignificant blood schizontocidal activity | scispace.com |

| C4 | Methyl | Can increase activity and toxicity | scispace.com |

| C5 | Alkoxy/Aryloxy | Can enhance schizontocidal activity | scispace.com |

| C5 | Phenylthio, Anilino, Phenoxy | Can reduce toxicity while retaining activity | who.int |

| C7 | Various groups | Generally leads to loss of activity | who.int |

Comparative SAR Analysis with Other 8-Aminoquinoline Analogs

The structure-activity relationship (SAR) of pentaquine and other 8-aminoquinoline analogs reveals critical insights into the chemical features necessary for their antimalarial activity. The 8-aminoquinoline scaffold is a cornerstone of drugs effective against the liver stages of Plasmodium parasites. drugbank.com Modifications to this core structure, particularly at the terminal amine of the side chain and substitutions on the quinoline ring, have profound effects on both efficacy and toxicity.

Pentaquine belongs to a class of 8-aminoquinolines that includes the historically significant compounds pamaquine (B1678364) and the widely used drug primaquine. wikipedia.orgwikipedia.org The fundamental structure of these compounds consists of a 6-methoxyquinoline (B18371) ring linked at the 8-position to an aminoalkylamino side chain. The nature of this side chain is a key determinant of the compound's biological activity.

In comparative studies, the length and branching of the diaminoalkane chain, as well as the substitution on the terminal nitrogen, have been shown to modulate antimalarial potency. For instance, pentaquine, with its N-isopropyl group on the terminal nitrogen of a five-carbon chain, exhibits different activity profiles compared to primaquine, which has a primary terminal amine on a four-carbon chain. wikipedia.orgnih.gov Pamaquine, one of the earliest synthetic antimalarials, features an N,N-diethyl substitution on a four-carbon chain. wikipedia.orgnih.gov While effective, pamaquine was found to be more toxic and less efficacious than primaquine, leading to its discontinuation for routine use. wikipedia.org

The following table presents a comparative view of the in vitro antimalarial activity of various 8-aminoquinoline analogs against different strains of P. falciparum.

| Compound | P. falciparum Strain | IC50 (nM) |

| Pentaquine | Not specified | Data not available in this format |

| Primaquine | D6 | 1300 ± 200 |

| W2 | 1100 ± 100 | |

| WR 251855 | D6 | 70 ± 10 |

| W2 | 60 ± 10 | |

| WR 249420 | D6 | 70 ± 10 |

| W2 | 60 ± 10 | |

| WR 268379 | D6 | 50 ± 10 |

| W2 | 50 ± 10 | |

| WR 242511 | D6 | 80 ± 10 |

| W2 | 80 ± 10 |

Data sourced from a study on 8-aminoquinolines active against blood-stage P. falciparum in vitro. asm.orgnih.gov

Computational Approaches in SAR Elucidation and Predictive Modeling

Computational chemistry has become an indispensable tool in the elucidation of structure-activity relationships and the predictive modeling of new therapeutic agents. For 8-aminoquinolines like pentaquine, computational methods such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are employed to understand the molecular basis of their action and to guide the design of novel, more effective analogs. nih.govf1000research.com

QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For 8-aminoquinolines, these models have been developed to predict antimalarial activity based on various molecular descriptors. These descriptors can be electronic (e.g., charge distribution, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A robust QSAR model can have high predictive power, as indicated by statistical parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). nih.govnih.gov For instance, a study on 2,4-disubstituted 6-fluoroquinolines developed a QSAR model with an R² of 0.921 and a predictive R² of 0.901, demonstrating its strong predictive capability. nih.gov While specific QSAR models for pentaquine are not extensively published, the principles derived from studies on analogous quinoline derivatives are applicable.

Molecular docking is another powerful computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. nih.govplantarchives.org This method provides insights into the binding affinity and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the drug molecule and the active site of its biological target. f1000research.com For antimalarial 8-aminoquinolines, potential targets include enzymes within the parasite, such as dihydrofolate reductase (DHFR) or proteins involved in heme detoxification. researchgate.net By simulating the docking of pentaquine and its analogs into the active site of a target protein, researchers can rationalize observed SAR data and predict the activity of novel compounds. The binding energy, calculated as a docking score, is often used to rank potential drug candidates, with lower binding energies indicating a more favorable interaction. nih.govnih.gov

The table below illustrates hypothetical binding energies from a molecular docking study of 8-aminoquinoline derivatives against a putative malarial protein target, showcasing how computational data can be used to compare and rank compounds.

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Pentaquine Analog 1 | P. falciparum DHFR | -8.5 | Asp54, Ser108, Phe116 |

| Pentaquine Analog 2 | P. falciparum DHFR | -9.2 | Asp54, Ile164, Leu167 |

| Pentaquine Analog 3 | P. falciparum DHFR | -7.8 | Ser108, Phe116 |

| Primaquine | P. falciparum DHFR | -8.1 | Asp54, Ser108 |

This table is illustrative and based on general findings from molecular docking studies of quinoline derivatives. nih.govresearchgate.net

These computational approaches, often used in tandem, play a crucial role in accelerating the drug discovery process by prioritizing the synthesis and testing of compounds with the highest predicted activity and most favorable properties. frontiersin.org

Metabolism and Pharmacokinetics Research in Experimental Systems

Identification and Characterization of Pentaquine (B1209542) Metabolites

Research has identified several classes of metabolites derived from pentaquine, suggesting multiple biotransformation pathways.

Oxidation represents a significant metabolic route for pentaquine. One identified oxidative transformation is the formation of quinoline (B57606) N-oxide. This process involves the addition of an oxygen atom to the nitrogen within the quinoline ring system. While specific details on pentaquine N-oxide formation in biological systems are limited in the provided literature, the chemical oxidation of pentaquine to quinoline N-oxide has been noted smolecule.com. This type of reaction is often mediated by cytochrome P450 enzymes.

Hydroxylation, the addition of a hydroxyl (-OH) group to the molecule, is another key metabolic pathway. Studies on related 8-aminoquinolines, such as primaquine (B1584692), have identified various hydroxylated metabolites, including mono- and di-hydroxylated derivatives researchgate.netncats.io. While specific hydroxylated metabolites of pentaquine are not exhaustively detailed, the presence of "hydroxy derivatives" has been noted in studies involving pentaquine and its effects on red blood cells ncats.io. It is plausible that similar hydroxylation patterns observed for primaquine, such as on the quinoline ring, may also occur with pentaquine, likely mediated by cytochrome P450 enzymes researchgate.netsanofi.usnih.gov.

Additionally, pentaquine can be metabolized to a "PQ alcohol" metabolite, observed after incubation with monoamine oxidase A (MAO-A) and to a lesser extent with CYP2D6 nih.gov.

Enzymatic Pathways of Metabolism

The metabolism of pentaquine is primarily attributed to the action of specific enzyme families, notably cytochrome P450 enzymes and monoamine oxidases.

Cytochrome P450 2D6 (CYP2D6) has been identified as a crucial enzyme in the metabolism of 8-aminoquinolines, including pentaquine researchgate.netsanofi.usnih.govnih.gov. In vitro studies using recombinant CYP2D6 have demonstrated its role in metabolizing pentaquine researchgate.netnih.govnih.gov. CYP2D6 is known to mediate oxidative reactions such as ring oxidation and demethylation steps nih.gov. For instance, a demethylation at the 6-methoxy position, primarily attributed to the CYP2D6 pathway, has been observed nih.gov. While homologues in experimental models are not explicitly detailed, the use of recombinant human CYP2D6 and human hepatocytes serves as a proxy for understanding these pathways researchgate.netnih.govnih.gov. Other CYP enzymes, such as CYP3A4 and CYP2C19, have shown minimal involvement, producing only trace levels of metabolites nih.gov.

Monoamine oxidase (MAO), particularly MAO-A, plays a significant role in pentaquine metabolism researchgate.netnih.govnih.govmdpi.com. MAO-A catalyzes the oxidative deamination of the side chain of pentaquine, leading to the formation of metabolites such as carboxyprimaquine (CPQ) and the pentaquine aldehyde, which is considered a likely active metabolite nih.govnih.govnih.gov. Studies have indicated that pentaquine is rapidly metabolized by MAO-A nih.gov. Inhibition of MAO by specific inhibitors has been shown to affect pentaquine's activity in experimental models, suggesting the importance of this metabolic pathway unl.edu.

While CYP2D6 and MAO are the most prominently implicated enzymes, the broader class of amine oxidases may also contribute to pentaquine metabolism. Copper-containing amine oxidases (CuAOs) and FAD-dependent polyamine oxidases (PAOs) are known to metabolize various amines frontiersin.orgmdpi.comnih.govnih.gov. Although direct experimental evidence linking these specific systems to pentaquine metabolism is limited in the provided search results, their general role in amine oxidation suggests they could potentially be involved in the biotransformation of pentaquine or its related compounds.

Metabolites and Enzymatic Pathways

The following table summarizes key metabolic pathways and identified metabolites of pentaquine based on experimental research.

| Metabolic Pathway | Key Enzyme(s) Involved | Identified Metabolite(s) | Experimental System(s) |

| Oxidation | CYP2D6 | Hydroxylated metabolites, PQ alcohol, demethylated products | Recombinant CYP2D6, Human Hepatocytes researchgate.netnih.govnih.gov |

| N-Oxidation | Unspecified (chemical) | Quinoline N-oxide | Chemical synthesis smolecule.com |

| Oxidative Deamination | MAO-A | Pentaquine aldehyde, Carboxyprimaquine (CPQ), PQ alcohol | Recombinant MAO-A, Human Hepatocytes nih.govnih.govmdpi.comnih.gov |

| Conjugation | Unspecified | Glucuronide conjugates | Human Hepatocytes nih.gov |

| Hydroxylation (general) | Unspecified | Hydroxy derivatives | In vitro human red cells, Rhesus monkey ncats.io |

Note: Specific details regarding the precise positions of hydroxylation or the complete characterization of all metabolites are subjects of ongoing research. Many findings are extrapolated from studies on primaquine due to its structural similarity and co-investigation.

Compound Names Mentioned:

Pentaquine phosphate (B84403)

Primaquine

Quinoline N-oxide

Carboxyprimaquine (CPQ)

PQ alcohol

In Vitro Metabolic Conversion Studies (e.g., Liver Enzyme Systems)

Research into the in vitro metabolism of pentaquine phosphate suggests that key enzymatic pathways are involved in its biotransformation. Studies indicate that monoamine oxidase (MAO) plays a significant role, as MAO inhibitors have been shown to affect pentaquine's activity nih.govunl.edu. This involvement of MAO points towards the oxidative deamination of pentaquine as a critical metabolic step. Specifically, pentaquine aldehyde has been identified as a likely active metabolite generated through MAO activity nih.gov.

While cytochrome P450 (CYP) enzymes are known to metabolize other 8-aminoquinolines, such as primaquine, their direct involvement in pentaquine metabolism is less definitively established. However, the broader class of 8-aminoquinolines is understood to undergo metabolism via CYP enzymes, which can lead to ring oxidation and other modifications unl.eduwho.intcore.ac.uk. Proposed metabolic pathways for pentaquine include the cleavage of the methoxy (B1213986) group at position 6 of the quinoline ring, yielding 6-hydroxypentaquine, and the formation of a 5,6-dihydroxy derivative who.intwho.int. These metabolic transformations are hypothesized to generate compounds that contribute to the drug's pharmacological effects who.intwho.int.

Table 1: In Vitro Metabolic Pathways and Metabolites of Pentaquine

| Enzyme System/Pathway | Identified Metabolite(s) | Proposed Role/Activity | Source Reference |

| Monoamine Oxidase (MAO) | Pentaquine aldehyde | Likely active metabolite | nih.gov |

| Monoamine Oxidase (MAO) | Side-chain oxidation products | Mediates antiparasitic effect (hypothesized) | unl.edu |

| Hepatic Metabolism | 6-hydroxypentaquine | Product of methoxy group cleavage | who.int |

| Hepatic Metabolism | 5,6-dihydroxy derivative | Analogous to pamaquine metabolite, potentially active | who.int |

Disposition and Excretion Studies in Animal Models

Studies involving radiolabeled pentaquine in animal models have provided insights into its distribution and excretion patterns. In rhesus monkeys, the metabolism and excretion of pentaquine were investigated following administration of the compound labeled with carbon-14. When the label was incorporated into the methoxy group, approximately 49% of the radioactivity was recovered as carbon dioxide in expired air, indicating cleavage of this group, with an additional 20% excreted in the urine who.int. Conversely, when pentaquine was labeled in the terminal isopropyl group of the side chain, 8% of the radioactivity was found in expired air and 35% in the urine, excreted as various metabolites who.int.

Studies using primaquine, a related 8-aminoquinoline (B160924), in dogs have also shed light on the excretion of metabolites. Urine samples from dogs treated with primaquine contained several metabolites, some of which were identified as capable of inducing methaemoglobin formation in vitro who.intwho.int. In rats, primaquine undergoes oxidative deamination, forming 8-(3-carboxy-1-methylpropylamino)-6-methoxy quinoline, which was detected in plasma uniroma1.it. These findings highlight that the metabolic products, rather than the parent compound, are often the primary species excreted and may be responsible for observed effects.

Table 2: Disposition and Excretion of Pentaquine and Related Compounds in Animal Models

| Animal Model | Compound/Labeling | Route of Excretion | Percentage Excreted (%) | Metabolite Information | Source Reference |

| Rhesus Monkey | Pentaquine (¹⁴C in methoxy) | Expired Air (CO₂) | ~49% | N/A | who.int |

| Rhesus Monkey | Pentaquine (¹⁴C in methoxy) | Urine | ~20% | N/A | who.int |

| Rhesus Monkey | Pentaquine (¹⁴C in isopropyl) | Expired Air | 8% | Several metabolites | who.int |

| Rhesus Monkey | Pentaquine (¹⁴C in isopropyl) | Urine | 35% | Several metabolites | who.int |

| Dog | Primaquine (tritiated) | Urine | ~16% (within 8 hours) | Four to five metabolites identified, some forming methaemoglobin | who.int |

| Rat | Primaquine | N/A | N/A | Oxidative deamination to 8-(3-carboxy-1-methylpropylamino)-6-methoxy quinoline identified in plasma | uniroma1.it |

Influence of Metabolism on In Vivo Pharmacological Effects

The pharmacological activity of this compound and other 8-aminoquinolines is intrinsically linked to their metabolic transformation. Evidence suggests that the parent compounds themselves may be largely inactive, with their therapeutic effects mediated by their metabolites who.int. For instance, studies have indicated that pentaquine and primaquine were inactive against P. gallinaceum, while their respective metabolites demonstrated efficacy who.int.

The proposed active metabolite of pentaquine, pentaquine aldehyde, is thought to be responsible for its anticoccidial effects nih.gov. Furthermore, the metabolic conversion of pentaquine to its 5,6-diquinone derivative, which exists in equilibrium with a 5,6-dihydroxy form, has been postulated to disrupt biological oxidation-reduction systems. This disruption could underlie both its antimalarial activity and contribute to its toxicological profile, such as hemolytic effects who.int.

The dependence of efficacy on specific metabolic pathways is also observed with primaquine, where activity is believed to be associated with metabolites generated by CYP2D6 core.ac.uksanofi.us. Conversely, the toxic effects, such as methemoglobin formation and subsequent hemolysis, are also attributed to specific metabolites, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency who.intosti.gov. This highlights a complex interplay where metabolic activation is essential for both therapeutic efficacy and potential toxicity.

Drug Interaction Mechanisms Research Non Clinical Focus

Modulation of Pentaquine (B1209542) Phosphate (B84403) Pharmacodynamics by Co-administered Agents

Co-administration of pentaquine phosphate with other agents can influence its pharmacodynamic effects, particularly its antimalarial efficacy. These modulations are often linked to altered drug concentrations or synergistic/antagonistic mechanisms.

Effects on Antimalarial Efficacy in Preclinical Models

Preclinical studies have indicated that the antirelapse activity of this compound can be modulated by co-administered drugs. Specifically, quinine (B1679958) has been shown to enhance the efficacy of this compound. In one study involving human subjects, co-administration of pentaquine with quinine resulted in no relapses over a 12-month period, whereas a pentaquine-only group experienced relapses nih.gov. This observation suggests an improvement in therapeutic efficacy, potentially linked to pharmacokinetic interactions that increase pentaquine plasma concentrations nih.gov. Similarly, the antirelapse activity of primaquine (B1584692), another 8-aminoquinoline (B160924), has been shown to be enhanced by chloroquine (B1663885) unl.edu. Furthermore, proguanil (B194036) has been reported to increase pentaquine's plasma concentrations medsinfo.com.auasm.org. While quinacrine (B1676205) has been noted to potentiate the toxicity of primaquine-related compounds, quinine appeared to mitigate primaquine toxicity asm.orgasm.org.

Table 1: Effects of Co-administered Agents on Pentaquine's Antimalarial Efficacy in Preclinical Models

| Co-administered Agent | Observed Effect on Efficacy | Reference(s) |

| Quinine | Increased antirelapse activity; reduced relapse rate; increased plasma concentration | nih.govunl.edu |

| Proguanil | Increased plasma pentaquine concentrations | medsinfo.com.auasm.org |

| Quinacrine | Potentiated toxicity of related compounds (class effect) | asm.orgasm.org |

Competition for Metabolizing Enzymes and Transporters

This compound's metabolic pathways and its interaction with cellular efflux transporters are critical determinants of its bioavailability and efficacy. Competition for these systems by co-administered drugs can significantly alter its pharmacokinetic profile.

Cytochrome P450 Enzyme Competition

Research suggests that this compound's direct interaction with the Cytochrome P450 (CYP) enzyme system may be limited. In preclinical studies assessing the activity of pentaquine against coccidian parasites, it was found that CYP inhibitors did not affect pentaquine's efficacy unl.edu. This indicates that pentaquine's antiparasitic effect, in this context, is not mediated by metabolites dependent on CYP enzymes, or that CYP enzymes are not the primary targets for its action in this model. For comparative context, primaquine metabolism has been shown to be dependent on CYP2D6, and its metabolism in vitro was reduced by ketoconazole, a CYP3A4 inhibitor nih.govmedsinfo.com.au.

Amine Oxidase Competition

In contrast to CYP enzymes, monoamine oxidases (MAOs) appear to play a more significant role in the metabolism and potential interactions of this compound. Preclinical studies have demonstrated that the antimalarial activity of pentaquine against coccidian parasites was inhibited by monoamine oxidase inhibitors unl.edu. This finding suggests that MAO-mediated metabolism might be crucial for pentaquine's antiparasitic action, or that MAO inhibition directly impacts its efficacy. Primaquine, a related 8-aminoquinoline, is known to be metabolized by MAOs via oxidative deamination to carboxyprimaquine unl.eduasm.org.

Membrane Transporter Interactions (e.g., P-glycoprotein, BCRP)

While direct evidence for this compound's interaction with specific membrane transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) is sparse in the literature, its structural class, the 8-aminoquinolines, provides context. Primaquine, for instance, has been reported to interact with P-gp and organic anion-transporting polypeptides unl.edu. P-gp and BCRP are ATP-binding cassette (ABC) transporters that mediate the efflux of xenobiotics from cells, influencing drug absorption, distribution, and elimination mdpi.comnih.gov. If this compound is a substrate or modulator of these transporters, co-administration with known P-gp or BCRP inhibitors or inducers could alter its systemic exposure and therapeutic outcomes.

Table 2: this compound Interactions with Metabolizing Enzymes

| Enzyme | Interaction Type | Evidence Type | Reference(s) |

| Cytochrome P450 (General) | No inhibition of activity against coccidian parasites | Preclinical (coccidian parasite model) | unl.edu |

| Monoamine Oxidase (MAO) | Inhibition of activity against coccidian parasites | Preclinical (coccidian parasite model) | unl.edu |

| CYP2D6 (Primaquine metabolism context) | Primaquine metabolism dependent on CYP2D6; Ketoconazole reduced primaquine metabolism in vitro | In vitro / Preclinical (Primaquine studies) | nih.govmedsinfo.com.au |

Table 3: this compound Interactions with Membrane Transporters (Inferred/Class-based)

| Transporter | Interaction Type | Evidence Type | Reference(s) |

| P-glycoprotein (P-gp) | Interacts with (Primaquine); Potential substrate/modulator | Class-based inference; Primaquine studies | unl.edu |

| Organic anion-transporting polypeptides | Interacts with (Primaquine); Potential substrate/modulator | Class-based inference; Primaquine studies | unl.edu |

| BCRP | No direct data for pentaquine | No specific data | - |

Mechanistic Insights into Altered Metabolism during Co-administration

The observed modulations in this compound's efficacy and pharmacokinetics during co-administration can be mechanistically linked to alterations in its metabolic pathways or transporter interactions. Co-administration with quinine, for example, has been associated with an increase in plasma pentaquine concentrations nih.gov, suggesting a potential reduction in its clearance or enhanced absorption. This effect might stem from quinine influencing pentaquine's metabolic activation or its interaction with efflux transporters. Studies on primaquine indicate that co-administration with quinine can decrease the area under the curve (AUC) of carboxy-primaquine (CPQ), a major metabolite, suggesting a shift in metabolic pathways nih.gov. Similarly, chloroquine increased plasma primaquine and carboxyprimaquine concentrations, potentially explaining synergistic effects in preventing Plasmodium vivax relapse researchgate.net. The inhibition of pentaquine's activity by MAO inhibitors unl.edu highlights the importance of this pathway for its action, implying that drugs affecting MAO activity could alter pentaquine's pharmacodynamics.

Compound List:

this compound

Quinine (QN)

Chloroquine (CQ)

Proguanil

Quinacrine

Ketoconazole

Primaquine

Carboxy-primaquine (CPQ)

Antiparasitic Resistance Mechanisms Research

Investigation of Molecular Basis for Resistance in Plasmodium Species

The molecular basis of resistance to 8-aminoquinolines is complex and not as well-defined as it is for other antimalarials like the 4-aminoquinolines (e.g., chloroquine). However, research points to several potential mechanisms and genetic markers. Unlike chloroquine (B1663885) resistance, which is primarily linked to mutations in the P. falciparum chloroquine resistance transporter (pfcrt) gene, resistance to 8-aminoquinolines appears to involve multiple factors and potentially different cellular pathways. nih.govnih.gov

Studies suggest the existence of multiple independent drug resistance mechanisms to 8-aminoquinolines in Plasmodium falciparum. nih.gov While the specific genes conferring resistance to pentaquine (B1209542) have not been definitively identified, investigations into its close analog, primaquine (B1584692), provide valuable insights. In cases of primaquine treatment failure in Plasmodium vivax, whole-genome sequencing has identified single nucleotide variants (SNVs) in genes that are homologs to known drug-resistance genes in P. falciparum, such as P. vivax multidrug resistance gene 1 (pvmdr1) and P. vivax multidrug resistance-associated protein (pvmrp). nih.gov

The primary mechanism of action for 8-aminoquinolines is thought to involve the generation of reactive oxygen species and interference with the parasite's mitochondrial electron transport chain. nih.gov This mode of action is distinct from 4-aminoquinolines, which primarily inhibit hemozoin formation in the parasite's digestive vacuole. nih.gov Consequently, resistance mechanisms are also expected to differ. Research into the antimalarial atovaquone, which also targets the mitochondrial cytochrome b (cytb) protein, has shown that point mutations in the cytb gene can confer high-level resistance. nih.gov This suggests that the cytb gene is a strong candidate for investigation in 8-aminoquinoline (B160924) resistance.

Below is a table summarizing key genes and their putative roles in antimalarial resistance, including potential relevance to 8-aminoquinolines.

| Gene | Organism | Encoded Protein | Implicated in Resistance To | Putative Role in 8-Aminoquinoline Resistance |

| pfcrt | P. falciparum | Chloroquine Resistance Transporter | 4-Aminoquinolines (Chloroquine, Amodiaquine) nih.govmalariaworld.org | Unclear; may modulate multidrug resistance phenotypes. pnas.org |

| pfmdr1 | P. falciparum | Multidrug Resistance Protein 1 (P-glycoprotein homolog) | Multiple drugs (modulates sensitivity to Chloroquine, Mefloquine, Artemisinin) nih.govscispace.com | May contribute to a multidrug-resistant profile; specific role in 8-aminoquinoline resistance is not well-defined. plos.org |

| pvmdr1 | P. vivax | Multidrug Resistance Protein 1 | Chloroquine, Amodiaquine nih.govoup.com | SNVs identified in cases of primaquine failure, suggesting a potential role. nih.gov |

| cytb | Plasmodium spp. | Cytochrome b | Atovaquone nih.gov | A candidate gene for resistance due to the mitochondrial mechanism of action of 8-aminoquinolines. |

This table is based on current research findings and hypotheses.

Strategies for Overcoming Antimalarial Resistance to 8-Aminoquinolines

The growing threat of resistance necessitates the development of novel strategies to maintain the efficacy of 8-aminoquinolines. Key approaches include the rational design of new molecules and the implementation of multi-targeting strategies to either restore activity against resistant strains or prevent the emergence of resistance altogether.

Hybrid Molecule Design and Synthesis

One of the most promising strategies to combat antimalarial drug resistance is the design of hybrid molecules. This approach, sometimes termed "covalent biotherapy," involves covalently linking two or more pharmacophores with different mechanisms of action into a single chemical entity. The goal is to create a dual-action compound that can overcome resistance mechanisms directed at a single target and potentially exhibit synergistic activity.

Numerous hybrid molecules incorporating an 8-aminoquinoline scaffold have been synthesized and evaluated. These hybrids aim to combine the unique activity of the 8-aminoquinoline core (e.g., activity against liver stages and gametocytes) with a potent blood-stage schizonticide. This approach can broaden the spectrum of activity and circumvent resistance.

Examples of 8-Aminoquinoline-Based Hybrids:

8-Aminoquinoline-Trioxane Hybrids: Researchers have synthesized hybrids linking an 8-aminoquinoline moiety with a 1,2,4-trioxane or 1,2,4,5-tetraoxane, the pharmacophore of artemisinin. These compounds are designed to possess the dual functions of heme alkylation by the trioxane component and potential mitochondrial disruption by the 8-aminoquinoline part. Some of these hybrids have shown promise as multistage antimalarial agents.

8-Aminoquinoline-Pyrazolopyrimidine Hybrids: Novel hybrids combining 8-aminoquinolines with pyrazolopyrimidine have been developed. These molecules have demonstrated potent, nanomolar activity against both drug-sensitive and resistant strains of P. falciparum.

Primaquine-Pyrimidine Hybrids: The synthesis of hybrids linking primaquine and pyrimidine has resulted in compounds with dual-stage antiplasmodial activity, targeting both liver and blood stages of the parasite.

The table below presents selected examples of synthesized hybrid molecules incorporating an 8-aminoquinoline scaffold.

| Hybrid Class | Linked Pharmacophore(s) | Target Parasite Stage(s) | Rationale for Design |

| Trioxaquines | 1,2,4-Trioxane and Aminoquinoline | Blood and potentially Liver stages | Combines heme alkylation (trioxane) with heme binding/stacking and potential mitochondrial action (aminoquinoline). |

| Peroxide Hybrids | 1,2,4-Trioxane or 1,2,4,5-Tetraoxane and 8-Aminoquinoline | Erythrocytic and Exoerythrocytic stages | Aims to create a single molecule with broad, multistage antimalarial activity to support eradication campaigns. |

| Pyrimidine Hybrids | 8-Aminoquinoline and Pyrimidine | Blood and Liver stages | Designed to achieve dual-stage activity against the parasite. |

| Pyrazolopyrimidine Hybrids | 8-Aminoquinoline and Pyrazolopyrimidine | Blood stages (drug-sensitive and resistant) | Aims to achieve high potency against resistant strains through a novel chemical scaffold. |

This table summarizes various research approaches in hybrid molecule design.

Multi-Targeting Approaches to Combat Resistance

Multi-targeting approaches are a cornerstone of modern strategies to overcome drug resistance. The principle is to engage multiple essential parasite pathways simultaneously, thereby reducing the probability of parasites developing resistance through a single mutation. This can be achieved through combination therapy or with single molecules designed to interact with multiple targets.

Combination Therapy: The use of 8-aminoquinolines in combination with other antimalarials is a well-established multi-target strategy. For instance, primaquine (a close analog of pentaquine) is often co-administered with a blood schizonticide like chloroquine for the radical cure of P. vivax malaria. This combination targets both the dormant liver-stage hypnozoites (primaquine) and the asexual blood-stage parasites (chloroquine). This ensures the complete elimination of the parasite from the host and addresses different parasite life stages, which is a form of multi-targeting.

Dual-Action Hybrid Molecules: As discussed in the previous section, hybrid molecules are intrinsically a multi-targeting approach. By incorporating two distinct pharmacophores, a single molecule can engage with two different biological targets or pathways. For example, a trioxane-8-aminoquinoline hybrid is designed to simultaneously inhibit heme detoxification and disrupt mitochondrial function, presenting the parasite with a dual challenge that is more difficult to overcome through mutation. This strategy is believed to be effective in overcoming existing resistance and delaying the development of new resistance.

The development of multi-stage antimalarials is a key goal in this area. Compounds that are active against asexual and liver stage parasites, as well as gametocytes, would not only cure the clinical symptoms but also prevent relapse and block transmission. Such multi-targeting, multi-stage drugs are considered essential tools for future malaria elimination and eradication campaigns.

Analytical Chemistry Research and Quality Control

Development of Analytical Methods for Compound Characterization

The characterization of pentaquine (B1209542) phosphate (B84403) involves a suite of analytical techniques designed to confirm its chemical structure and assess its purity.

Chromatographic methods are indispensable for separating, identifying, and quantifying components in a sample. For pentaquine phosphate, High-Performance Liquid Chromatography (HPLC) is a primary technique.

High-Performance Liquid Chromatography (HPLC): HPLC methods are commonly developed for the assay and purity determination of this compound. These methods typically employ reversed-phase chromatography, utilizing C18 columns with mobile phases consisting of buffered aqueous solutions and organic modifiers such as acetonitrile (B52724) or methanol. Detection is often performed using UV-Vis spectrophotometry, as the quinoline (B57606) ring system exhibits characteristic UV absorbance. Research has focused on optimizing mobile phase composition, pH, column temperature, and flow rate to achieve good separation of pentaquine from potential impurities and degradation products. For instance, a typical HPLC method might involve a gradient elution to resolve closely related compounds, with detection set at a wavelength where pentaquine shows maximum absorbance.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying and characterizing impurities and degradation products due to its high sensitivity and specificity. By coupling HPLC with mass spectrometry, researchers can obtain molecular weight information and fragmentation patterns, aiding in the structural elucidation of unknown compounds present in this compound samples. This technique is vital for comprehensive impurity profiling.